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Compound of Interest

Compound Name: 4-Bromo-2-chloro-3-methylphenol

Cat. No.: B2693457

CAS Number: 1799612-08-0

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-3-
methylphenol, a halogenated aromatic compound of interest to researchers and professionals
in drug development and chemical synthesis. Due to the limited availability of direct
experimental data for this specific molecule, this guide synthesizes known information with a
scientifically grounded analysis of its structural analogs. The document covers its chemical
identity, inferred physicochemical properties, a plausible synthetic pathway, expected reactivity,
and predicted spectroscopic characteristics. Furthermore, it discusses potential biological
activities and toxicological considerations based on the broader class of halogenated phenols.
This guide is intended to serve as a foundational resource, highlighting both what is known and
the areas requiring further empirical investigation.

Introduction: The Significance of Halogenated
Phenols

Halogenated phenols represent a broad class of organic compounds that have garnered
significant attention in medicinal chemistry, materials science, and environmental science. The
introduction of halogen atoms onto a phenol scaffold can dramatically alter its electronic
properties, lipophilicity, and metabolic stability, leading to a wide range of biological activities.[1]
These compounds are utilized as intermediates in the synthesis of pharmaceuticals,
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agrochemicals, and other specialty chemicals.[1] 4-Bromo-2-chloro-3-methylphenol, with its
specific substitution pattern, presents a unique combination of steric and electronic features
that make it a compelling, albeit understudied, molecule for further investigation.

Chemical and Physical Properties

Direct experimental data for 4-Bromo-2-chloro-3-methylphenol is not extensively reported in
the literature. However, its fundamental properties can be reliably predicted and are available
from chemical databases.

Property Value Source
CAS Number 1799612-08-0 [2][3]
Molecular Formula C7HeBrCIO [3]
Molecular Weight 221.48 g/mol [3]
4-bromo-2-chloro-3-
IUPAC Name [3]
methylphenol
Predicted XLogP3 3.2 [3]
Predicted Hydrogen Bond 1 3]
Donor Count
Predicted Hydrogen Bond 1 3]
Acceptor Count
Predicted Rotatable Bond
0 [3]

Count

The predicted octanol-water partition coefficient (XLogP3) of 3.2 suggests that 4-Bromo-2-
chloro-3-methylphenol is a lipophilic compound, a characteristic that often correlates with
membrane permeability and potential for bioaccumulation.

Synthesis and Reactivity
Proposed Synthetic Pathway
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While a specific, validated synthesis for 4-Bromo-2-chloro-3-methylphenol is not readily
available in peer-reviewed literature, a plausible synthetic route can be devised based on
established organic chemistry principles for the halogenation of substituted phenols. A logical
precursor for this synthesis is 2-chloro-3-methylphenol. The synthesis of 2-chloro-3-
methylphenol itself can be challenging due to the directing effects of the hydroxyl and methyl
groups on the cresol starting material, which tend to favor other isomers.[4] However, methods
for its preparation have been reported, for instance, through the diazotization of 2-amino-6-
chlorotoluene followed by hydrolysis.

The subsequent and final step would be the regioselective bromination of 2-chloro-3-
methylphenol. The hydroxyl group is a strongly activating, ortho, para-director, while the chloro
and methyl groups are also ortho, para-directing, albeit with different activating or deactivating
strengths. The interplay of these directing effects will govern the position of bromination. Given
that the position para to the strongly activating hydroxyl group is already occupied by the
bromine atom in the target molecule, the bromination would need to occur at one of the ortho
positions. The regioselectivity of phenol bromination can be influenced by the choice of
brominating agent and reaction conditions.[5][6][7]

A potential synthetic workflow is proposed below:

Starting Material 1
(2 0

-ChIoro-3-methyIphenoI)J
Reaction

4 Bromination ) Product

e.g., Acid catalyst (optional) > -~ e.g., NBS, Br2 4—Bromo—2—ch|oro—3—methy|phenoD
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Caption: Proposed synthetic workflow for 4-Bromo-2-chloro-3-methylphenol.
Experimental Protocol (Hypothetical):

» Dissolution: Dissolve 2-chloro-3-methylphenol in a suitable aprotic solvent (e.g., acetonitrile
or dichloromethane) in a round-bottom flask under an inert atmosphere.

e Cooling: Cool the reaction mixture to 0 °C in an ice bath.

» Addition of Brominating Agent: Slowly add a solution of a brominating agent, such as N-
Bromosuccinimide (NBS) or a dilute solution of bromine, to the reaction mixture with
constant stirring. The choice of brominating agent and the potential use of a catalyst would
be critical for achieving the desired regioselectivity.[8]

» Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC) or gas chromatography-mass spectrometry (GC-MS).

o Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium
thiosulfate solution) if bromine was used. Extract the product into an organic solvent, wash
with brine, and dry over anhydrous sodium sulfate.

 Purification: Purify the crude product by column chromatography on silica gel to isolate 4-
Bromo-2-chloro-3-methylphenol.

Disclaimer: This is a proposed protocol and would require optimization and validation.

Expected Reactivity

The reactivity of 4-Bromo-2-chloro-3-methylphenol will be largely dictated by the phenolic
hydroxyl group and the aromatic ring substituted with electron-withdrawing (chloro, bromo) and
electron-donating (methyl, hydroxyl) groups.

o Electrophilic Aromatic Substitution: The phenol ring is activated towards further electrophilic
substitution, with the hydroxyl group being a strong ortho, para-director. However, the
existing substituents will influence the position of any subsequent substitution.

» Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions
such as etherification, esterification, and O-alkylation.
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Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogens may
render the aromatic ring susceptible to nucleophilic aromatic substitution under certain
conditions, although this is generally less favorable than electrophilic substitution on a
phenol ring.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for 4-Bromo-2-chloro-3-methylphenol is not readily available.

However, we can predict the key features of its NMR, IR, and Mass Spectra based on the

analysis of its structural isomers and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the hydroxyl proton. The chemical shifts of the aromatic protons will be
influenced by the electronic effects of the substituents.[9][10][11] The hydroxyl proton signal
is typically a broad singlet, and its chemical shift is concentration and solvent-dependent. Its
identity can be confirmed by a D20 exchange experiment.[12]

13C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The
carbon attached to the hydroxyl group (ipso-carbon) will be significantly deshielded.[13] The
chemical shifts of the other aromatic carbons will be influenced by the inductive and
resonance effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-2-chloro-3-methylphenol is expected to exhibit characteristic

absorption bands for the functional groups present.[14][15][16]

O-H Stretch: A broad absorption band in the region of 3200-3600 cm~* due to the stretching
vibration of the hydroxyl group, broadened by hydrogen bonding.[17]

C-O Stretch: An absorption band around 1200 cm~?* corresponding to the C-O stretching
vibration.

Aromatic C-H Stretch: Weak to medium bands above 3000 cm™1.

Aromatic C=C Stretch: Characteristic bands in the 1450-1600 cm~* region.
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e C-Br and C-CI Stretches: These will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M*) and characteristic fragmentation
patterns. The presence of bromine and chlorine will result in isotopic peaks (M+2, M+4, etc.)
with predictable relative intensities. Common fragmentation pathways for phenols include the
loss of CO, CHO, and cleavage of the C-C bonds of the aromatic ring.[18][19][20][21] The
fragmentation of halogenated aromatic compounds can also involve the loss of halogen atoms.
[22]

Potential Biological Activity and Toxicological
Profile
Medicinal Chemistry Relevance

Halogenated phenols are known to exhibit a wide range of biological activities, including
antimicrobial, antifungal, and anticancer properties. The specific substitution pattern of 4-
Bromo-2-chloro-3-methylphenol could impart unique pharmacological properties. Further
screening and biological evaluation would be necessary to determine its potential as a lead
compound in drug discovery.

Toxicological Considerations

Chlorophenols and their derivatives are recognized as environmental pollutants, and their
toxicity is a subject of concern.[1][23][24] The toxicity of halogenated phenols generally
increases with the degree of halogenation.[25][26][27][28] These compounds can be persistent
in the environment and may have adverse effects on human health and ecosystems.[1]

General Toxicological Profile of Halogenated Phenols:

e Acute Toxicity: Can cause irritation to the skin, eyes, and respiratory tract. Higher exposures
may lead to more severe systemic effects.[29]

» Chronic Toxicity: Long-term exposure has been associated with a range of health issues.[29]

o Carcinogenicity and Mutagenicity: Some chlorinated phenols are classified as potential
carcinogens.[1]
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» Endocrine Disruption: Halogenated phenols can interfere with the endocrine system.

Given these general trends, it is prudent to handle 4-Bromo-2-chloro-3-methylphenol with
appropriate safety precautions in a laboratory setting. A full toxicological assessment of this
specific compound is warranted.

Conclusion and Future Directions

4-Bromo-2-chloro-3-methylphenol is a halogenated phenol with a unique substitution pattern
that suggests potential for interesting chemical and biological properties. While direct
experimental data is currently limited, this guide provides a comprehensive overview based on
established chemical principles and data from related compounds. The proposed synthetic
route offers a starting point for its preparation, and the predicted spectroscopic data can aid in
its characterization. Further research is needed to elucidate its precise physicochemical
properties, reactivity, and biological activity. Such studies will be crucial in determining the
potential applications of this compound in medicinal chemistry and other fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2-chloro-3-
methylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2693457#4-bromo-2-chloro-3-methylphenol-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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